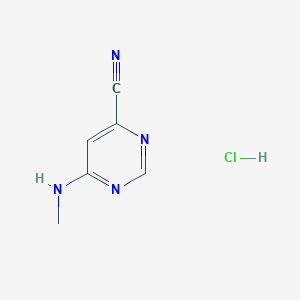

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Description

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a substituted pyrimidine derivative characterized by a methylamino group at position 6 and a carbonitrile group at position 4 of the pyrimidine ring, with a hydrochloride counterion enhancing its stability and solubility . Its molecular structure enables participation in hydrogen bonding and nucleophilic substitution reactions, making it a versatile intermediate.

Properties

IUPAC Name |

6-(methylamino)pyrimidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c1-8-6-2-5(3-7)9-4-10-6;/h2,4H,1H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPAYBJQIUGOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloropyrimidine-4-carbonitrile.

Amination: The 6-chloropyrimidine-4-carbonitrile undergoes nucleophilic substitution with methylamine to form 6-(methylamino)pyrimidine-4-carbonitrile.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 6-(methylamino)pyrimidine-4-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that pyrimidine derivatives, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, exhibit significant anticancer activity. Studies have demonstrated that compounds containing the pyrimidine structure can inhibit cancer cell proliferation across various types of cancer. For instance, derivatives have been synthesized and tested against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) with promising results.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(Methylamino)pyrimidine-4-carbonitrile | MCF-7 | 0.09 | |

| 6-(Methylamino)pyrimidine-4-carbonitrile | HCT-116 | 0.79 | |

| 6-(Methylamino)pyrimidine-4-carbonitrile | A549 | 0.03 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that pyrimidine derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 6-(Methylamino)pyrimidine-4-carbonitrile | E. coli | 15 | |

| 6-(Methylamino)pyrimidine-4-carbonitrile | S. aureus | 20 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives. Research has indicated that modifications to the methylamino group and carbonitrile substituent can significantly alter biological activity.

Table 3: SAR Analysis of Pyrimidine Derivatives

| Modification | Activity Change | Reference |

|---|---|---|

| Methyl group addition at position 6 | Increased anticancer activity | |

| Substitution at position 4 with halogens | Enhanced antimicrobial properties |

Neurological Applications

Recent studies have highlighted the potential of pyrimidines in treating neurological disorders. The modulation of G protein-coupled receptors (GPCRs) by pyrimidine derivatives suggests their possible use in developing drugs for conditions such as Alzheimer's disease and schizophrenia.

Case Study: GPCR Modulation

A study reported that specific pyrimidine derivatives could serve as allosteric modulators for GPCRs, leading to improved therapeutic outcomes in central nervous system disorders. The compound's ability to influence receptor activity opens avenues for novel treatments.

Anti-inflammatory Properties

Pyrimidines, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This property is particularly relevant in developing treatments for inflammatory diseases.

Table 4: COX Inhibition by Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride with structurally related pyrimidine derivatives:

Key Observations :

- Substituent Effects : The carbonitrile group in the target compound enhances electrophilicity at C4, facilitating nucleophilic substitutions, whereas 6-Chloro-4-hydroxypyrimidine lacks this reactivity due to its hydroxyl group .

- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogs like 6-chloro-4-hydroxypyrimidine, which may require polar aprotic solvents for reactions .

Physicochemical Properties

| Property | 6-(Methylamino)pyrimidine-4-carbonitrile HCl | 6-Chloro-4-hydroxypyrimidine | 7-Amino-4-oxo-pyrano-pyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~211 (HCl salt estimated) | 130.54 | ~245 |

| Solubility | High in water (HCl salt) | Low (neutral form) | Moderate in DMSO |

| Reactivity | Nucleophilic substitution at C4 | Electrophilic aromatic substitution | Cyclization-prone |

Notes: The hydrochloride salt’s solubility advantage supports its use in aqueous-phase reactions, unlike neutral analogs requiring organic solvents .

Biological Activity

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H6N4·HCl, exhibits various interactions with biological targets, making it a candidate for further research in anticancer and antimicrobial applications.

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride typically involves:

- Starting Material : 6-chloropyrimidine-4-carbonitrile.

- Amination : Nucleophilic substitution with methylamine.

- Hydrochloride Formation : Addition of hydrochloric acid to yield the hydrochloride salt.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and potential modifications for enhanced efficacy.

The biological activity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes involved in DNA replication and repair. This interaction may inhibit these enzymes, leading to anticancer effects. Additionally, the compound may exhibit antimicrobial properties by affecting bacterial cell functions.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, can exhibit significant anticancer activity. For instance, studies have shown that related compounds have IC50 values indicating potent inhibition against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(Methylamino)pyrimidine-4-carbonitrile | HeLa | 0.039 | |

| Related derivative | MCF-7 | 0.64 | |

| Related derivative | HCT-116 | 0.79 |

These findings suggest that modifications in the pyrimidine structure can lead to enhanced biological activity and specificity against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride has been investigated for its antimicrobial effects. The compound's structure allows it to interact effectively with bacterial enzymes, potentially leading to growth inhibition.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of specific functional groups significantly influences biological activity. For example, the methylamino group at the 6-position enhances the compound's ability to interact with biological targets compared to similar compounds lacking this substitution .

| Structural Feature | Activity Impact |

|---|---|

| Methylamino group at C-6 | Increases potency against cancer cells |

| Nitrile group at C-4 | Contributes to enzyme interaction |

Case Studies

Several studies have focused on the optimization of pyrimidine derivatives for improved potency:

- A study identified a compound with a pIC50 of 7.14 ± 0.04 against specific cancer targets, demonstrating a significant increase in activity through structural modifications .

- Another investigation revealed that substituents on the pyrimidine ring could drastically alter inhibitory effects on enzymes related to cancer progression .

Q & A

Q. What are the key considerations for synthesizing 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride with high purity?

Methodological Answer:

- Step 1: Optimize reaction conditions (e.g., temperature, solvent system) using chlorinated pyrimidine precursors (e.g., 6-chloro-4-hydroxypyrimidine derivatives) and methylamine under controlled pH .

- Step 2: Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .

- Step 3: Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the hydrochloride salt .

- Key Data: Yield optimization (>75%) and purity validation (>98% by NMR and elemental analysis) are critical for reproducibility .

Q. How can researchers confirm the structural integrity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride?

Methodological Answer:

- Technique 1: Use -NMR and -NMR to verify substitution patterns (e.g., methylamino group at position 6, nitrile at position 4) .

- Technique 2: Employ FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm, N-H bend for secondary amine) .

- Advanced Validation: X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen bonding in the hydrochloride form .

Q. What stability protocols are recommended for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis of the nitrile group or degradation of the hydrochloride salt .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 3 months) with periodic HPLC analysis to assess degradation thresholds .

Advanced Research Questions

Q. How can reaction mechanisms involving 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride be elucidated under varying pH conditions?

Methodological Answer:

- Experimental Design: Use kinetic studies (UV-Vis spectroscopy) to track reaction rates in buffered solutions (pH 2–10) .

- Isolation of Intermediates: Quench reactions at timed intervals and characterize intermediates via LC-MS or -NMR .

- Computational Modeling: Apply DFT calculations to predict protonation states and reactive sites (e.g., nitrile vs. amine reactivity) .

Q. How should researchers address contradictory biological activity data in different assay systems?

Methodological Answer:

- Case Study Example: If antimicrobial activity varies between Gram-positive and Gram-negative bacteria:

- Step 1: Validate assay conditions (e.g., broth microdilution vs. agar diffusion) and control for compound solubility .

- Step 2: Perform cytotoxicity assays (MTT on mammalian cells) to rule off-target effects .

- Step 3: Use SPR or ITC to measure binding affinity to putative targets (e.g., bacterial enzymes) and correlate with activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methylamino with ethylamino or aryl groups) and compare activities .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., nitrile with catalytic residues) .

- Data Integration: Combine SAR data with ADMET profiling (e.g., LogP, metabolic stability) to prioritize lead candidates .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?

Methodological Answer:

- Orthogonal Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

- Dynamic Effects: Account for tautomerism (e.g., pyrimidine ring proton exchange) using variable-temperature NMR .

Q. What methodologies are recommended for studying its potential ecotoxicological impact?

Methodological Answer:

- Aquatic Toxicity Testing: Use Daphnia magna acute toxicity assays (OECD 202) to determine LC values .

- Degradation Studies: Perform photolysis/hydrolysis experiments with LC-MS/MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.